molecular formula C17H17NO6S B2524539 2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane CAS No. 339276-49-2

2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane

Cat. No.: B2524539
CAS No.: 339276-49-2
M. Wt: 363.38
InChI Key: FHKZHCVRXTZXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C17H17NO6S and its molecular weight is 363.38. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Characterization

2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane has been utilized in the synthesis and characterization of polymers. Tran et al. (2016) highlighted its role in the efficient synthesis of cyclic ketene acetal, which is employed for radical ring-opening polymerization. This method is particularly significant for producing well-defined, degradable polymethacrylate copolymers, demonstrating potential in creating materials with tunable degradation properties and modified thermal characteristics (Tran et al., 2016). Similarly, Delplace et al. (2013) explored its utility in the nitroxide-mediated radical ring-opening polymerization, presenting a method to prepare degradable PEG-based copolymers, a promising approach for biomedical applications (Delplace et al., 2013).

Organic Synthesis and Molecular Interactions

In the realm of organic synthesis and molecular interactions, Wade et al. (2009) explored the reactions of a nitroethene derivative geminally substituted by a second W-group, presenting insights into the complex chemical behavior of related compounds. This study provided fundamental knowledge about the reactions and potential applications of such molecular structures (Wade et al., 2009). Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives with potential pesticidal activity, indicating the utility of compounds with similar molecular structures in the development of novel agricultural chemicals (Borys et al., 2012).

Catalysis and Reaction Mechanisms

In the context of catalysis and reaction mechanisms, Akbalina et al. (2001) reported the catalytic effects of a tetramethyl-phenyl-imidazoline-oxide on the oxidation of various 1,3-dioxolanes. The study provides valuable information about the catalytic behavior and potential industrial applications of such compounds (Akbalina et al., 2001). Schaub et al. (2009) discussed the bond cleavage using a nickel(0) NHC complex, contributing to the understanding of molecular interactions and reaction pathways in chemical synthesis (Schaub et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, nitroaromatic compounds are often used in the production of dyes and pharmaceuticals .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Nitroaromatic compounds, for example, can be explosive and are generally handled with care .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties. Nitroaromatic compounds have been widely studied for their potential uses in various fields, including medicine and materials science .

Properties

IUPAC Name

2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-17(23-9-10-24-17)14-7-8-16(18(19)20)13(11-14)12-25(21,22)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKZHCVRXTZXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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